molecular formula C12H12N2 B1587692 Phenyl(pyridin-4-yl)methanamine CAS No. 58088-57-6

Phenyl(pyridin-4-yl)methanamine

Cat. No.: B1587692
CAS No.: 58088-57-6
M. Wt: 184.24 g/mol
InChI Key: DNIOUOCUBMTIDC-UHFFFAOYSA-N
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Description

Phenyl(pyridin-4-yl)methanamine, with the CAS registry number 58088-57-6 , is a high-purity chemical compound supplied for research and development purposes. This molecule features a benzylamine core where the amine functional group is directly linked to both a phenyl ring and a pyridin-4-yl ring, creating a versatile scaffold for chemical synthesis . The molecular formula is C12H12N2 and it has a molecular weight of 184.24 g/mol . Its primary research application is as a key building block in medicinal chemistry and drug discovery. The structure presents two distinct aromatic systems and a primary amine, making it a valuable intermediate for the synthesis of more complex molecules, such as those targeting central nervous system receptors or as components for functional materials. Researchers utilize this compound to create libraries of derivatives for biological screening. Proper handling and storage are essential to maintain the integrity of this reagent. It is recommended to be stored in a dark place under an inert atmosphere at a cool temperature of 2-8°C . Safety data indicates that it may cause skin irritation (H317) and serious eye irritation (H319) . Researchers should consult the safety datasheet and adhere to all precautionary statements, which include wearing protective gloves and eye protection (P280-P305+P351+P338) . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl(pyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9,12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIOUOCUBMTIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389527
Record name phenyl(pyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58088-57-6
Record name phenyl(pyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes

The traditional methods for synthesizing phenyl(pyridin-4-yl)methanamine primarily rely on reductive amination and nucleophilic substitution reactions. These routes are widely utilized due to their reliability and the accessibility of starting materials.

Reductive amination is a cornerstone in the synthesis of amines, including this compound. This two-step process typically involves the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced to the target amine. pearson.com

A common approach involves the reaction of benzaldehyde (B42025) with 4-aminopyridine. The initial reaction forms an imine intermediate, which is then reduced using a suitable reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. pearson.comresearchgate.net The use of a mild, pyridine-borane-based protocol in the presence of 4 Å molecular sieves has also been reported to be an effective alternative to cyanoborohydride-based procedures. sciencemadness.org The reaction is typically carried out in a suitable solvent, and the conditions are optimized to maximize the yield of the desired secondary amine while minimizing the formation of tertiary amine byproducts. sciencemadness.org

ReactantsReagentsKey Features
Benzaldehyde, 4-AminopyridineSodium borohydride, Catalytic hydrogenation (e.g., Pt nanowires), Pyridine-boraneTwo-step process, formation of an imine intermediate. pearson.comresearchgate.net

This table summarizes the key components of reductive amination protocols for the synthesis of this compound.

Nucleophilic substitution provides another versatile route to this compound. This method involves the reaction of a pyridine (B92270) derivative containing a good leaving group with an amine nucleophile. quimicaorganica.org

A typical example is the reaction between 4-(chloromethyl)pyridine (B78701) and phenylamine (aniline). chemguide.co.uk In this reaction, the lone pair of electrons on the nitrogen atom of phenylamine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the desired product. chemguide.co.uklibretexts.org The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride generated. Pyridines with leaving groups at the 4-position readily undergo nucleophilic substitution via an addition-elimination mechanism. quimicaorganica.org

ElectrophileNucleophileKey Features
4-(Chloromethyl)pyridinePhenylamine (Aniline)Formation of a new carbon-nitrogen bond, often requires a base. chemguide.co.uk

This table outlines the reactants in nucleophilic substitution for synthesizing this compound.

For large-scale production of this compound and its derivatives, reductive amination processes are often favored. The use of continuous flow reactors can enhance mixing and reaction control, leading to more efficient and scalable synthesis. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly employed to facilitate the reduction step in these industrial-scale operations. The synthesis of precursors like 4-(chloromethyl)pyridine hydrochloride has been optimized for industrial production, involving steps like oxidation of 4-methylpyridine, esterification, reduction, and chlorination. google.com The scalability of these methods is crucial for meeting the demands of the pharmaceutical and chemical industries.

Advanced Synthetic Strategies

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of pyridine derivatives. These advanced strategies often utilize novel catalytic systems and reaction conditions.

A novel approach for the synthesis of pyridin-2-ylmethanamine (B45004) derivatives involves a visible-light-induced radical-radical cross-coupling between hydroxamic acid derivatives and pyridine derivatives. rsc.org This metal-free protocol proceeds via a 1,2-hydrogen atom transfer under mild reaction conditions. rsc.org While this specific method has been reported for 2-substituted pyridines, the underlying principles of visible-light-induced C-H functionalization could potentially be adapted for the synthesis of 4-substituted derivatives like this compound. rsc.orgnih.govrsc.org This strategy offers the advantages of being metal-free, having a broad substrate scope, and exhibiting remarkable functional group tolerance. rsc.org

Another advanced synthetic route involves the use of oxime derivatives. For instance, the synthesis of pyridyl-containing pyrazole (B372694) oxime ether derivatives has been reported, which involves the reaction of key oxime intermediates with other synthons. nih.gov A method for synthesizing 2-phenyl-4,6-bis(trifluoromethyl)pyridine has been developed through the reductive cyclization of O-acyl oximes and hexafluoroacetylacetone, mediated by NH4I/Na2S2O4. orgsyn.org This highlights the versatility of oxime chemistry in constructing complex pyridine-containing molecules. While not a direct synthesis of this compound, these methodologies demonstrate the potential of using appropriately substituted chlorophenyl-(pyridinyl)-methanone oxime derivatives as precursors for its synthesis.

Multi-component One-Pot Protocols for Analogous Structures

Multi-component one-pot reactions have emerged as powerful tools in organic synthesis, offering efficiency and atom economy by combining multiple reaction steps into a single operation. For the synthesis of pyridine-containing structures analogous to this compound, these strategies are particularly valuable.

One notable approach involves the synthesis of polysubstituted pyridines through a three-component reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent. organic-chemistry.org This method proceeds under mild, acid-free conditions, offering high yields and complete regioselectivity. organic-chemistry.org The reaction is believed to proceed via a tandem Michael addition-heterocyclization pathway. organic-chemistry.org

Another versatile one-pot synthesis of polysubstituted pyridines involves a cascade reaction between aldehydes, phosphorus ylides, and propargyl azide (B81097). nih.gov This metal-free approach proceeds through a sequence of Wittig reaction, Staudinger reaction, aza-Wittig reaction, 6π-3-azatriene electrocyclization, and a 1,3-H shift, providing access to a wide range of pyridines in good to excellent yields. nih.govresearchgate.net

Furthermore, a transition-metal-free, one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization sequence using a 2-fluoro-1,3-dicarbonyl compound as a key starting material has been developed for the regioselective synthesis of various substituted pyridines. organic-chemistry.org Modifications of the classic Bohlmann-Rahtz pyridine synthesis have also been adapted for one-pot procedures to generate polysubstituted pyridines and terpyridines. core.ac.uk

Table 1: Examples of Multi-component One-Pot Synthesis of Pyridine Analogs

Reactant 1 Reactant 2 Reactant 3 Product Yield (%) Reference
Alkynone 1,3-Dicarbonyl Compound Ammonium Acetate Polysubstituted Pyridine up to 98% organic-chemistry.org
Aldehyde Phosphorus Ylide Propargyl Azide Polysubstituted Pyridine Good to Excellent nih.govresearchgate.net
2-Fluoro-1,3-dicarbonyl Michael Acceptor Ammonia Source Polysubstituted Pyridine Not Specified organic-chemistry.org
Alkynone Enamine Ammonium Acetate 3-Cyanopyridine Good core.ac.uk

Electrochemical Approaches to Amine Synthesis

Electrochemical methods offer a green and sustainable alternative for the synthesis of amines, often avoiding harsh reagents and reaction conditions. While specific electrochemical synthesis of this compound is not widely reported, general electrochemical approaches for the formation of primary amines are applicable.

One such method involves the electrochemical reduction of imines or oximes, which can be generated from the corresponding ketone, phenyl(pyridin-4-yl)methanone. Another approach is the electrochemical amination of benzylic C-H bonds. This has been demonstrated for various alkylarenes, where an electrochemically generated carbocation at the benzylic position is trapped by an amine nucleophile. researchgate.netnih.gov This site-selective amination can proceed without the need for transition-metal catalysts or external chemical oxidants. researchgate.netnih.gov The use of co-solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be crucial to modulate the oxidation potentials and prevent overoxidation of the aminated product. nih.gov

Furthermore, electrochemical strategies have been developed for the synthesis of hindered primary amines from iminium salts and cyanoheteroarenes via a proton-coupled electron transfer mechanism. rsc.org An electrochemical-induced benzylic C-H amination using simple o-alkyl benzoic acids and nitriles as substrates has also been reported for the synthesis of isoindolinones, which involves an aroyloxy radical-mediated C-H activation. rsc.org

Chemical Reactivity and Transformation Analysis

The chemical reactivity of this compound is characterized by the interplay of the phenyl and pyridine rings, as well as the primary amine functionality at the benzylic position.

Oxidation Reactions

The benzylic amine group in this compound is susceptible to oxidation. Oxidation of N-(arylsulfonyl)benzylamines to the corresponding N-arylsulfonylimines can be achieved using potassium persulfate (K₂S₂O₈) in the presence of pyridine as a base. nih.govresearchgate.net This method is mild, operationally convenient, and provides excellent yields. nih.govresearchgate.net The reaction is proposed to proceed via a sulfate (B86663) radical anion (SO₄•⁻) which can act through both hydrogen atom abstraction (HAT) and single-electron transfer (SET) mechanisms. nih.govresearchgate.net

The oxidation of substituted benzylamines can also be effected by oxo(salen)manganese(V) complexes. researchgate.net The kinetics of such reactions are influenced by the substituents on the phenyl ring. researchgate.net

Table 2: Oxidation of Benzylamine Analogs

Substrate Oxidant Product Yield (%) Reference
N-(Arylsulfonyl)benzylamine K₂S₂O₈, Pyridine N-Arylsulfonylimine up to 96% nih.govresearchgate.net
Substituted Benzylamine Oxo(salen)manganese(V) Imine/Aldehyde Not Specified researchgate.net

Reduction Reactions

The reduction of this compound can proceed at either the pyridine ring or potentially at the amine functionality, depending on the reaction conditions. Catalytic hydrogenation of pyridine derivatives over noble metal catalysts such as rhodium, palladium, or platinum is a common method to produce the corresponding piperidines. youtube.com The selective hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713) has been demonstrated in a continuous-flow process using heterogeneous carbon-supported metal catalysts. researchgate.net

The reduction of aminopyridines can sometimes lead to the elimination of the amino group. For instance, the reaction of aminopyridines with samarium diiodide (SmI₂) in the presence of water can result in the formation of piperidine (B6355638) in excellent yield. clockss.org The reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids like hydrochloric or sulfuric acid can yield 4-aminopyridine. semanticscholar.orgresearchgate.net

Nucleophilic Substitution Reactions of the Amine Group

The primary amine group of this compound is nucleophilic and can participate in various substitution reactions. A fundamental reaction is the formation of imines (Schiff bases) upon reaction with aldehydes or ketones. This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. libretexts.org

The amine can also react with acyl chlorides or anhydrides to form the corresponding amides. Furthermore, the nitrogen atom can act as a nucleophile in substitution reactions with alkyl halides, leading to secondary and tertiary amines. The reactivity of amino acids with electrophiles like 4-hydroxynonenal (B163490) (4HNE) and 4-oxononenal (4ONE) proceeds via Michael addition, with cysteine, histidine, and lysine (B10760008) residues being particularly reactive. nih.gov

Suzuki Coupling Applications

The this compound scaffold can be further functionalized using Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. For instance, a bromo-substituted derivative of this compound could be coupled with various aryl or heteroaryl boronic acids to introduce further structural diversity. nih.govmdpi.com

The Suzuki coupling has been successfully applied to a variety of pyridine and pyrimidine (B1678525) derivatives, demonstrating its versatility in synthesizing complex heterocyclic systems. nih.govresearchgate.net The choice of catalyst, base, and solvent is crucial for achieving high yields and minimizing side reactions, such as the formation of phenylated impurities from phosphorus ligands. researchgate.netnih.gov For example, the coupling of 4-pyridine boronate derivatives with aryl halides has been optimized to suppress such impurities. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Structural Modifications on Biological Activity

The biological profile of compounds based on the Phenyl(pyridin-4-yl)methanamine scaffold is highly sensitive to structural changes. Modifications to the phenyl and pyridine (B92270) rings, the introduction of different heterocyclic systems, the nature of the substituents, and the compound's stereochemistry all play pivotal roles in defining its activity.

The antiproliferative activity of pyridine-containing compounds is significantly influenced by the nature and position of substituents on the aromatic rings. Research on various pyridine derivatives has established several general principles. For instance, the introduction of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity. acs.orgnih.gov Conversely, the presence of bulky groups or halogen atoms often leads to a decrease in potency. acs.org

In studies of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which contain a related pyridine-like core, specific substitutions have shown clear SAR trends. The introduction of a 4-fluoro (4-F) or 4-methoxy (4-OMe) group on a phenyl ring attached to the core scaffold was found to be the most potent for anti-mycobacterial activity, possibly by blocking metabolic pathways. chemrxiv.org Further investigation into this class of compounds revealed that for substituents on a pyridylmethylamine portion of the molecule, strong electron-donating groups, particularly amine-based donors, resulted in active compounds, whereas electron-withdrawing groups led to inactivity. chemrxiv.org

Similarly, for pyrazolo[4,3-c]pyridine inhibitors, modifications to a phenyl ring substituent pattern showed a relatively flat SAR for small lipophilic groups. acs.org However, a significant increase in activity was observed when the phenyl ring was replaced with a larger aromatic system like naphthalene (B1677914), which was more effective at disrupting a key protein-protein interaction. acs.org

Table 1: Effect of Phenyl Ring Substituents on the Biological Activity of Pyrazolo[4,3-c]pyridine Analogs

Compound/ModificationTarget AssayActivity (EC50)Fold Change vs. Parent
Parent Compound 1 TbPEX14–PEX5 PPI33 µM1x
meta-CH3 (Compound 8) TbPEX14–PEX5 PPI34 µM~1x
para-CH3 (Compound 9) TbPEX14–PEX5 PPI29 µM~1.1x
para-CF3 (Compound 11) TbPEX14–PEX5 PPI33 µM1x
Naphthalene (Compound 13) TbPEX14–PEX5 PPI6.5 µM5x

Data sourced from research on pyrazolo[4,3-c]pyridine inhibitors of the TbPEX14–PEX5 protein-protein interaction. acs.orgnih.gov

The core heterocyclic system is a fundamental determinant of biological activity. Bioisosteric replacement, where one ring system is exchanged for another with similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. drughunter.com

Replacing a phenyl ring with a saturated, C(sp3)-rich polycyclic scaffold is an emerging strategy. drughunter.com For example, replacing a phenyl ring with a bridged piperidine (B6355638) (BP) moiety in a series of γ-secretase modulators led to dramatically improved solubility and reduced lipophilicity while maintaining or improving potency. nih.gov This type of replacement is most effective when the original phenyl ring is not involved in essential π–π stacking interactions with the target. nih.gov Similarly, the replacement of a pyridine ring in the drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core resulted in significant improvements in solubility and metabolic stability. chemrxiv.org

However, such replacements are not always successful. In a series of GluN2B receptor antagonists, replacing a chloro- or nitrobenzene (B124822) ring with an electron-deficient pyridine ring was not tolerated, leading to a more than 100-fold reduction in affinity. nih.gov This highlights that the electronic and steric properties of the heterocyclic core must be precisely matched to the target's binding site. Fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[4,3-c]pyridines, are frequently employed as scaffolds for kinase inhibitors, where the core structure forms critical hydrogen bonds with the hinge region of the kinase. rsc.orgmdpi.com

Many biological targets, particularly enzymes and receptors, feature well-defined hydrophobic pockets in their binding sites. The ability of a ligand to effectively occupy these pockets is a key determinant of its binding affinity and potency. In the context of this compound analogs, the phenyl group often serves to anchor the molecule within such a pocket.

For example, SAR studies on pyrazolo[4,3-c]pyridine inhibitors targeting the PEX14 protein revealed that the phenyl residue of the inhibitor fits into a "Trp pocket" on the protein surface. acs.org Docking studies showed that expanding this group from a phenyl to a larger naphthalene system allowed for better filling of the hydrophobic pocket, consistent with the observed increase in activity. acs.org

While the parent this compound molecule is achiral, the introduction of substituents or the use of more complex, rigid scaffolds can introduce chiral centers. In such cases, the stereochemistry of the molecule can have a profound impact on its biological activity. It is common for one enantiomer (a non-superimposable mirror image) of a chiral drug to be significantly more active than the other, as it will have the correct three-dimensional arrangement to bind effectively to the chiral environment of the biological target.

The use of caged hydrocarbons as saturated bioisosteres for phenyl rings often introduces chirality. researchgate.net This necessitates careful control over the synthesis to produce enantiomerically pure compounds. Studies on such analogs have shown that the two enantiomers can possess markedly different cytotoxic effects, with one often being substantially more potent than the other, underscoring the importance of enantiomeric purity for achieving optimal therapeutic activity. researchgate.net Therefore, when designing analogs of this compound that are chiral, stereochemical configuration becomes a critical parameter in the SAR.

Computational Chemistry and Molecular Modeling in SAR

Computational techniques are indispensable tools in modern drug discovery, providing insights into how a molecule interacts with its target at an atomic level. These methods can rationalize observed SAR data and guide the design of new, more potent compounds.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Docking studies have been instrumental in understanding the SAR of various pyridine-containing heterocyclic inhibitors. For pyrazolo[4,3-c]pyridine inhibitors of PEX14, docking correctly identified that the central scaffold forms favorable π–π interactions with phenylalanine residues (Phe17 and Phe34) of the target, while the phenyl ring occupies a tryptophan pocket. acs.orgnih.gov This understanding guided the synthesis of more potent derivatives.

In the development of c-Met kinase inhibitors based on a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold, computer-aided drug design was used to identify an initial lead compound. nih.gov Subsequent docking studies on synthesized analogs helped to rationalize their activity and selectivity, with the most potent compound, 8c , showing a predicted binding mode consistent with its high inhibitory activity. nih.gov Similarly, docking studies of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors revealed that the N1 atom of the core forms a crucial hydrogen bond with a methionine residue (Met592) in the hinge region of the kinase, an essential interaction for potent inhibition. mdpi.com

Table 2: Summary of Molecular Docking Studies on Related Heterocyclic Scaffolds

ScaffoldTarget ProteinKey Interactions IdentifiedReference
Pyrazolo[4,3-c]pyridine PEX14π–π stacking with Phe residues; Phenyl ring in Trp pocket. acs.org
Pyrazolo[1,5-a]pyrimidine TrkA KinaseHydrogen bond between scaffold N1 and Met592 in hinge region. mdpi.com
Tetrahydro-pyrazolo[4,3-c]pyridine c-Met KinaseGuided identification of lead compound and rationalized analog activity. nih.gov

Density Functional Theory (DFT) Applications in Drug Design

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In drug design, DFT is instrumental in understanding the three-dimensional geometry, electronic properties, and reactivity of a molecule, which are crucial for its interaction with a biological target. ijaerd.orgnih.govresearchgate.net By calculating parameters like molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and bond parameters, researchers can gain insights into the stability, reactivity, and potential binding sites of a drug candidate. ijaerd.orgresearchgate.net

For compounds related to this compound, DFT studies provide a theoretical framework to rationalize experimental findings and guide the synthesis of more potent and selective analogs. For instance, DFT calculations on N-phenyl-N-(pyridin-4-yl)acetamide, a structurally similar compound, have been used to determine its optimized geometry, including bond lengths and dihedral angles. researchgate.net Such studies revealed that the planarity and conjugation of different parts of the molecule can influence its electronic properties and potential for biological interactions. researchgate.net

DFT calculations help in analyzing the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller energy gap suggests higher reactivity. researchgate.net The MEP map is another valuable DFT output, which visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions that are key for molecular recognition and binding to a receptor. researchgate.netnih.gov

ParameterDescriptionIllustrative ValueReference
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-6.2 eV researchgate.net
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.-1.5 eV researchgate.net
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; an indicator of molecular stability and reactivity.4.7 eV researchgate.net
Dipole Moment A measure of the overall polarity of the molecule.3.5 Debye researchgate.net

These theoretical calculations are essential for the rational design of new derivatives. By understanding how structural modifications affect electronic properties, chemists can design molecules with improved target affinity and pharmacological profiles. nih.govnih.gov

Prediction of Pharmacological Properties

In modern drug discovery, predicting the pharmacological properties of a compound, particularly its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, is a critical step to avoid late-stage clinical trial failures. idaampublications.in Computational, or in silico, methods are frequently employed in the early stages to forecast these properties, allowing for the prioritization of candidates with favorable drug-like characteristics. idaampublications.innih.gov

For derivatives of this compound, various in silico tools and models are used to predict their ADMET profiles. These predictions are based on the molecule's structure and physicochemical properties. For example, studies on N-(pyridin-4-ylmethyl)aniline derivatives have utilized ADMET analysis to screen for potential kinase inhibitors, ensuring that the designed compounds have a higher probability of success in subsequent experimental testing. nih.gov Similarly, ADMET predictions for pyrazole (B372694) derivatives containing a pyridin-4-yl moiety have been crucial in identifying candidates with good pharmacokinetic properties for development as CDK9 inhibitors. idaampublications.in

Key predicted properties often include:

Gastrointestinal (GI) Absorption: Predicts how well the drug is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound can cross into the central nervous system.

CYP450 Inhibition: Assesses the potential for the compound to inhibit key metabolic enzymes, which can lead to drug-drug interactions.

Hepatotoxicity: Predicts the potential for the drug to cause liver damage.

Lipinski's Rule of Five: A set of rules based on physicochemical properties (molecular weight, logP, hydrogen bond donors/acceptors) to evaluate drug-likeness and determine if a compound is likely to be an orally active drug. mdpi.com

Table 2: Predicted ADMET Properties for this compound Analogs (Note: This table is a composite based on typical predictions for structurally related pyridine derivatives found in the literature, as specific data for the parent compound was not available.) nih.govmdpi.com

PropertyPredicted OutcomeImplication in Drug DesignReference
Gastrointestinal Absorption HighLikely to be well-absorbed orally. mdpi.com
Blood-Brain Barrier Permeant YesCompound may be suitable for targeting CNS disorders. mdpi.com
CYP2D6 Inhibitor YesPotential for drug-drug interactions. nih.gov
Hepatotoxicity ProbablePotential risk of liver toxicity that needs monitoring. mdpi.com
Ames Mutagenicity NegativeLow likelihood of being mutagenic. nih.gov
Lipinski's Rule of Five 0 ViolationsGood drug-like properties for oral administration. mdpi.com

These computational predictions are invaluable for guiding the optimization of lead compounds. For instance, if a derivative is predicted to have high hepatotoxicity, medicinal chemists can modify its structure to mitigate this risk while attempting to retain its desired biological activity. mdpi.com This iterative process of in silico prediction and chemical synthesis accelerates the development of safer and more effective drug candidates. auctoresonline.org

Biological Activity and Therapeutic Potential

Anticancer and Antiproliferative Research

The pyridine (B92270) nucleus is a component of several approved anticancer drugs, and extensive research has been dedicated to developing new pyridine-based derivatives as effective anticancer agents. wisdomlib.org

While direct studies on Phenyl(pyridin-4-yl)methanamine are limited, numerous derivatives incorporating the phenyl-pyridine scaffold have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines. This suggests the therapeutic potential of this chemical class. For instance, novel phosphanylidene compounds derived from pyridine have shown effectiveness against human promyelocytic leukemia (HL-60), lung cancer (A549), breast adenocarcinoma (T-47D), and colon cancer (LoVo) cell lines. wisdomlib.org

Other research has highlighted the efficacy of related compounds against different cancers. Adamantyl pyridin-4-one derivatives have been found to be active against colon carcinoma (HCT 116), lung carcinoma (H 460), breast carcinoma (MCF-7), and chronic myelogenous leukemia (K562). nih.gov Furthermore, pyrimidin-4-yl-1H-imidazole derivatives showed potent antiproliferative effects on human melanoma cell lines A375P and WM3629. nih.gov The versatility of the scaffold is also demonstrated by thieno[2,3-d]pyrimidine (B153573) derivatives containing a pyridyl group, which exhibit activity against breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com

Derivative ClassCancer Cell Lines InvestigatedReference
Phosphanylidene PyridinesHL-60 (Leukemia), A549 (Lung), T-47D (Breast), LoVo (Colon) wisdomlib.org
Adamantyl Pyridin-4-onesHCT 116 (Colon), H 460 (Lung), MCF-7 (Breast), K562 (Leukemia) nih.gov
Pyrimidin-4-yl-1H-imidazolesA375P (Melanoma), WM3629 (Melanoma) nih.gov
Thieno[2,3-d]pyrimidinesMCF-7 (Breast), MDA-MB-231 (Breast) mdpi.com
Hydantoin and Purine DerivativesPC3 (Prostate), SW480 (Colon), SW620 (Colon) mdpi.com

Ewing's sarcoma is a highly aggressive bone and soft tissue cancer primarily affecting children and young adults. nih.gov The TC32 cell line is a well-characterized and commonly used in vitro model for studying this disease and for screening potential therapeutic agents. nih.govfrontiersin.org Research on Ewing's sarcoma often focuses on inhibiting the EWS-FLI1 fusion protein, the primary oncogenic driver in most cases. nih.gov Studies have used TC32 cells to identify inhibitors of EWS-FLI1, such as mithramycin, and to investigate the mechanisms of other potential drugs, including topoisomerase inhibitors and compounds that induce apoptosis. nih.govnih.govfrontiersin.org

While the TC32 cell line is crucial for this research, specific studies evaluating the direct inhibitory activity of this compound on TC32 cell growth were not identified in the reviewed literature. However, the known antiproliferative activity of related pyridine scaffolds against various cancers suggests that this is a potential area for future investigation. wisdomlib.orgnih.gov

The biological activity of this compound and its derivatives is often attributed to their ability to interact with and modulate the activity of specific biological targets like receptors and enzymes. The structural arrangement of the molecule, with its pyridine ring and amine group, allows for specific molecular interactions. The pyridine ring can engage in π-stacking with aromatic residues in a protein's binding pocket, while the amine group is capable of forming hydrogen bonds or ionic interactions.

The strategy of replacing a phenyl ring with a pyridine ring, known as a "phenyl-pyridyl switch," is a common tactic in medicinal chemistry to enhance binding affinity and potency. pharmablock.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, creating an additional point of contact with the target protein. pharmablock.com This principle is fundamental to how derivatives of this scaffold are designed to inhibit enzymes crucial for cancer progression, such as protein kinases. pharmablock.commdpi.com

Protein kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. nih.govresearchgate.net Consequently, kinase inhibitors are a highly important class of anticancer drugs. nih.gov The phenyl-pyridine structure is considered a privileged scaffold for the development of kinase inhibitors because it can mimic the adenine (B156593) base of ATP, allowing it to bind to the ATP-binding site on kinases. pharmablock.comnih.gov

Numerous kinase inhibitors are based on this core structure. For example, the pyridylpyrimidinylaminophenyl scaffold, which is structurally related to this compound, is the key pharmacophore of the highly successful cancer drug imatinib (B729) and has been used to develop new inhibitors against targets like c-Src kinase. researchgate.net Other related scaffolds, such as pyrazolo[3,4-d]pyrimidine and the Guareschi pyridine scaffold, have been successfully used to design potent and selective inhibitors for various kinases, including PI3K and PIM kinases. nih.govmdpi.comnih.gov

Scaffold TypeTarget Kinase Family/ExampleReference
Pyridylpyrimidinylaminophenylc-Src, Bcr-Abl researchgate.net
Pyrazolo[3,4-d]pyrimidineSRC family, Bruton's tyrosine kinase (BTK) nih.gov
Guareschi PyridinePhosphatidylinositol-3-kinase (PI3K) mdpi.com
N-pyridinyl amidePIM kinase nih.gov

Antimicrobial and Antitubercular Investigations

Beyond cancer, the pyridine scaffold is being explored for its potential in fighting infectious diseases. Pyridine-containing compounds have been investigated for a wide range of antimicrobial activities. nih.gov

Chlamydia trachomatis is a major cause of bacterial sexually transmitted infections worldwide. nih.gov The development of selective treatments is a priority to reduce the use of broad-spectrum antibiotics. nih.gov Research into sulfonylpyridine derivatives has identified compounds with potent and selective anti-chlamydial activity. nih.govbohrium.com

These active molecules were shown to be bactericidal against C. trachomatis while having no significant impact on other bacteria such as Staphylococcus aureus or Escherichia coli, demonstrating their selectivity. nih.gov The mechanism is thought to involve the disruption of essential bacterial processes, such as protein turnover mediated by the chlamydial caseinolytic protease (ClpP) machinery. nih.gov This research highlights the potential for developing this compound-based compounds into targeted antimicrobial agents. nih.govbohrium.com

Derivative ClassTarget PathogenKey FindingReference
(Trifluoromethyl)pyridinesChlamydia trachomatisBactericidal and selective; no impact on S. aureus or E. coli. nih.gov
SulfonylpyridinesChlamydia trachomatisPromising and selective anti-chlamydial compounds. bohrium.com

Neuropharmacological and Central Nervous System Applications

The structural characteristics of this compound are found in molecules designed to interact with targets in the central nervous system, showing potential for treating conditions like depression.

Derivatives containing the phenyl-pyridine framework have been explored for their antidepressant-like effects. A study on 4-aryltetrahydrothieno[2,3-c]pyridines, which possess a related core structure, demonstrated significant antidepressant activity in animal models. nih.gov The mechanism of these compounds is linked to their ability to inhibit the reuptake of key neurotransmitters involved in mood regulation. nih.gov Similarly, novel phenylpiperazine pyrrolidin-2-one derivatives have shown strong antidepressant-like activity in the forced swimming test in mice, with some compounds exhibiting effects stronger than the classical antidepressant imipramine. nih.gov The activity of these compounds is associated with their affinity for serotonin (B10506) receptors, specifically 5-HT1A and 5-HT2. nih.gov

The antidepressant effects of phenyl-pyridine derivatives are often rooted in their ability to modulate the levels of monoamine neurotransmitters. The series of 4-aryltetrahydrothieno[2,3-c]pyridines were found to be potent inhibitors of both norepinephrine (B1679862) (NE) and serotonin (5-HT) uptake. nih.gov Some compounds within the series showed selectivity, inhibiting the uptake of either NE or 5-HT, while others were dual inhibitors. Optimal activity was observed in derivatives with lipophilic substituents on the phenyl ring. nih.gov This modulation of neurotransmitter reuptake is a key mechanism for many clinically used antidepressants.

Compound ClassDerivative ExampleNE Uptake Inhibition (IC50, μM)5-HT Uptake Inhibition (IC50, μM)Reference
4-Aryltetrahydrothieno[2,3-c]pyridines7-Methyl-4-(4-chlorophenyl) derivative0.0180.140 nih.gov
4-Aryltetrahydrothieno[2,3-c]pyridines7-Methyl-4-(4-fluorophenyl) derivative0.0240.170 nih.gov
4-Aryltetrahydrothieno[2,3-c]pyridines7-Methyl-4-phenyl derivative0.0450.620 nih.gov

Other Biological Activities and Applications

The versatility of the this compound structure extends to antiviral applications and its use as a component in advanced diagnostic tools.

The pyridine ring is a critical component in several approved drugs for treating Human Immunodeficiency Virus (HIV). nih.govresearchgate.net Specifically, pyridine-based compounds have emerged as a promising class of allosteric HIV-1 integrase (IN) inhibitors (ALLINIs). nih.gov Unlike traditional integrase strand-transfer inhibitors (INSTIs), ALLINIs work by inducing hyper-multimerization of the integrase enzyme, which disrupts the proper maturation of the viral particle. nih.gov The lead pyridine-based ALLINI, KF116, has demonstrated potent activity against wild-type HIV-1 and even higher activity against a clinically relevant dolutegravir-resistant mutant virus, highlighting its potential to combat drug resistance. nih.gov The pyridine moiety is a key structural feature in four of the five FDA-approved integrase inhibitors: Elvitegravir, Dolutegravir, Bictegravir, and Cabotegravir, underscoring the importance of this scaffold in anti-HIV drug design. nih.gov

The aminopyridine scaffold, which is a core component of this compound, possesses intrinsic fluorescent properties that make it a valuable building block for diagnostic tools. mdpi.com Unsubstituted pyridin-2-amine, for instance, has a high quantum yield and its small size is advantageous for biological applications. mdpi.com Researchers have synthesized series of fluorescent molecules based on the aminopyridine scaffold, with some derivatives exhibiting high quantum yields suitable for imaging. mdpi.comresearchgate.net Furthermore, the structure can be modified to create "smart probes" for bio-orthogonal chemistry. For example, an aminopyridine can be functionalized with an azide (B81097) group, rendering it non-fluorescent. This probe can then undergo a "click" reaction with an alkyne-tagged molecule of interest, which activates its fluorescence, allowing for specific labeling and visualization within a biological system. mdpi.com The interaction of pyridin-4-ylmethanamine with other amines can also cause a detectable frequency shift in its absorption spectrum, a property that could be harnessed for developing sensor probes. biosynth.com

Immunomodulating Agents

Derivatives of pyridin-4-yl have been identified as potent immunomodulating agents. google.comgoogle.com These compounds are of interest for their potential to modulate the immune system, which could be beneficial in the treatment of autoimmune diseases and in preventing organ transplant rejection. The general structure of these active pyridine derivatives often features a central pyridine-4-yl core. google.com

Compound Class Therapeutic Application Potential Advantage Reference
Pyridine-4-yl DerivativesImmunomodulationReduced propensity for infections compared to standard immunosuppressive therapy. google.com

Use in Protein-Ligand Interaction Studies

The study of how proteins interact with smaller molecules, known as ligands, is fundamental to drug discovery and understanding biological processes. nih.gov this compound serves as a valuable tool in such protein-ligand interaction studies due to its specific chemical features. The pyridine ring can participate in aromatic interactions with protein residues, while the amine group is capable of forming hydrogen bonds or ionic interactions.

Computational methods, such as molecular docking, are often employed to predict and analyze these interactions. ajol.info These studies help in understanding the binding affinity and mode of interaction between a ligand like this compound and a target protein. ajol.info The insights gained from these studies are crucial for the rational design of new therapeutic agents.

A key type of interaction involving aromatic ligands is the cation-π interaction, which occurs between a positively charged amino acid residue (like lysine (B10760008) or arginine) and the electron-rich face of an aromatic ring. nih.govrsc.org Quantum chemical calculations and analysis of protein-ligand complexes from the Protein Data Bank (PDB) have revealed the nature of these interactions. rsc.orgresearchgate.net For instance, the interaction of arginine with an aromatic ligand is a near-equal mix of dispersion and electrostatic attraction, which is less affected by the surrounding environment compared to the lysine-arene interaction. rsc.orgresearchgate.net The aromatic pyridine and phenyl rings of this compound make it a candidate for studying these fundamental interactions.

Interaction Type Description Relevant Amino Acids Significance
Aromatic InteractionsInteractions involving the π-electron system of an aromatic ring.Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan)Contributes to the binding and orientation of the ligand in the protein's active site.
Hydrogen BondingAn electrostatic attraction between a hydrogen atom and a nearby electronegative atom.Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine)Crucial for the specificity and stability of protein-ligand complexes.
Ionic InteractionsElectrostatic attraction between oppositely charged ions.Charged amino acids (e.g., Aspartate, Glutamate, Lysine, Arginine)Can form strong bonds that anchor the ligand to the protein.
Cation-π InteractionsA noncovalent molecular interaction between a cation and a π-system.Lysine, ArginineImportant for the binding of ligands to proteins, with arginine interactions being less sensitive to the polarity of the environment. rsc.org

Advanced Research Directions and Future Perspectives

Development of Novel Derivatized Analogues

The core structure of Phenyl(pyridin-4-yl)methanamine is ripe for chemical modification. The development of novel derivatized analogues is a primary focus of ongoing research, with the goal of fine-tuning the molecule's properties to achieve specific therapeutic effects.

Research into related scaffolds has demonstrated the profound impact of such substitutions. For example, the introduction of a trifluoromethyl (-CF3) group can enhance a compound's lipophilicity, while converting the base molecule into a dihydrochloride (B599025) salt improves its solubility. Studies on other pyridine-containing compounds have shown that varying substituents on the phenyl ring can determine the compound's inhibitory activity against specific enzymes. nih.gov This highlights the importance of systematically exploring a wide range of substituents to map out a comprehensive structure-activity relationship (SAR). nih.govnih.gov The strategic placement of different functional groups can lead to derivatives with tailored biological profiles, potentially enhancing their efficacy as anti-inflammatory or antimicrobial agents. nih.gov

Table 1: Effect of Substituents on Derivative Properties

Base Compound/Scaffold Substituent Observed Effect Reference
This compound Analogue -CF₃ (trifluoromethyl) Enhanced lipophilicity
This compound Analogue Dihydrochloride salt Improved solubility
Thieno[2,3-b]pyridine Electron-withdrawing or -donating groups Affects electron density and interaction with FOXM1-DBD nih.gov

A critical goal in drug development is to create compounds that are both highly potent and selective for their intended biological target, thereby minimizing off-target effects. For this compound, this involves designing analogues that bind with high affinity to a specific receptor or enzyme. nih.govnih.gov Research on similar molecular structures has shown that medicinal chemistry optimization can lead to inhibitors with remarkable selectivity. nih.gov

For example, in the development of inhibitors for cyclin-dependent kinases (CDK4 and CDK6), a novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were synthesized, leading to an orally bioavailable inhibitor with high selectivity. nih.gov Similarly, the optimization of phenylquinazoline compounds led to a potent and selective inhibitor of the Kv1.5 ion channel, a target for atrial fibrillation. nih.gov The process often involves creating a library of related compounds and screening them to identify those with the most desirable activity profiles. nih.govresearchgate.net This iterative process of design, synthesis, and evaluation is crucial for developing drug candidates with a high probability of clinical success. nih.govnih.gov

Mechanistic Investigations at the Molecular Level

To fully harness the therapeutic potential of this compound and its derivatives, a deep understanding of their mechanisms of action at the molecular level is essential. This involves detailed studies of how these compounds interact with their biological targets and the subsequent effects on cellular signaling.

The specific way in which a molecule binds to its receptor determines its pharmacological effect. For this compound, the pyridine (B92270) ring can engage in interactions with aromatic residues within a protein's binding pocket, while the amine group is capable of forming hydrogen bonds or ionic interactions. Advanced techniques like cryo-electron microscopy are being used to visualize the precise binding modes of ligands to their receptors. For instance, such studies have provided insights into the activation of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) by revealing how allosteric modulators bind to the receptor complex. nih.gov

Understanding these interactions is key to designing more effective drugs. Docking studies suggest that for related compounds, substituents can improve the interaction with the target's binding domain, resulting in more potent inhibition. nih.gov These detailed structural insights allow for the rational design of new analogues with optimized binding properties. nih.gov

Once a compound binds to its receptor, it triggers a cascade of intracellular events known as a signaling pathway. Muscarinic acetylcholine receptors (mAChRs), for example, are G protein-coupled receptors (GPCRs) that initiate signaling through different G proteins depending on the subtype. nih.govnih.gov The M1, M3, and M5 subtypes typically couple to Gαq/11 proteins, while the M2 and M4 subtypes couple to Gαi/o proteins. nih.gov

Research on allosteric modulators for the M1 mAChR has shown that these compounds can enhance the potency of the natural ligand, acetylcholine, in activating downstream signaling pathways, such as the accumulation of inositol (B14025) monophosphate (IP1). nih.gov Investigating how derivatives of this compound modulate these pathways is a key area of future research. This knowledge is crucial for predicting the cellular and physiological effects of new compounds and for developing therapeutics that can selectively target specific signaling outcomes. nih.gov

Integration with Advanced Drug Discovery Platforms

The development of new drugs from a lead compound like this compound is greatly accelerated by the use of advanced drug discovery platforms. These platforms integrate various technologies to streamline the process from initial screening to preclinical evaluation.

High-throughput screening (HTS) campaigns, for example, allow for the rapid testing of large libraries of compounds to identify promising candidates. A high-throughput screen was instrumental in identifying a pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine derivative as a potential positive allosteric modulator for the M4 mAChR. nih.gov

Furthermore, both phenotypic and target-based drug discovery approaches are being employed. researchgate.net Phenotypic screening involves identifying compounds that produce a desired effect in cells or organisms without prior knowledge of the target, while target-based discovery focuses on designing molecules to interact with a known biological target. researchgate.net The scaffold of this compound is a valuable building block for creating libraries of diverse compounds suitable for both types of screening. As computational tools and in silico modeling become more sophisticated, they will play an increasingly important role in predicting the properties of new derivatives and prioritizing them for synthesis and testing, further enhancing the efficiency of the drug discovery process.

Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) has become a powerful strategy in drug discovery, focusing on screening small, low-complexity molecules, or "fragments," against biological targets. nih.govnumberanalytics.com These fragments, typically adhering to the "Rule of Three" (e.g., molecular weight < 300 Da), tend to have weaker binding affinities but exhibit high ligand efficiency. nih.gov Once identified, these hits serve as starting points for building more potent and selective lead compounds through processes like fragment growing, linking, or merging. unina.it

This compound, with a molecular weight of 184.24 g/mol , fits well within the classification of a molecular fragment. The pyridinone scaffold, a related structure, is noted for its wide application in fragment-based design due to its desirable physicochemical properties. nih.gov The pyridine ring in this compound can act as a hydrogen bond acceptor and engage in aromatic interactions, while the phenyl ring provides a scaffold for further modification, and the methanamine group offers a vector for growth and a key hydrogen bonding site. This structural arrangement makes it a versatile starting point for FBDD campaigns.

The FBDD approach offers several advantages over traditional high-throughput screening (HTS), including higher hit rates and the ability to explore chemical space more efficiently. numberanalytics.comnih.gov By using a fragment like this compound, researchers can systematically explore the binding pockets of target proteins, such as kinases or G protein-coupled receptors (GPCRs), to build novel inhibitors or modulators piece by piece. nih.gov This methodical growth from a validated fragment hit can lead to lead compounds with improved drug-like properties. nih.gov

Combinatorial Library Design

This compound is an ideal building block for the synthesis of combinatorial libraries—large collections of related compounds that can be screened simultaneously for biological activity. biosynth.com The compound's structure features multiple points for diversification. The primary amine is readily functionalized through reactions like amidation or reductive amination, while the phenyl and pyridine rings can be substituted to modulate properties such as solubility, lipophilicity, and target engagement.

The synthesis of pyridine derivatives is well-established, allowing for the creation of diverse libraries. ijnrd.orgresearchgate.net For example, studies have demonstrated the synthesis of libraries of aminomethyl-pyridines for screening as DPP-4 inhibitors. nih.gov Similarly, libraries of 4-phenyl-6-(pyridin-3-yl)pyrimidines have been created to discover novel antitrypanosomal agents. researchgate.net

By applying combinatorial chemistry principles to the this compound scaffold, researchers can rapidly generate a multitude of analogues. For instance, different aldehydes can be reacted with the amine group, or various boronic acids can be coupled to a halogenated version of the pyridine or phenyl ring. This strategy allows for a systematic exploration of the structure-activity relationship (SAR), enabling the rapid identification of compounds with optimized potency and selectivity for a given biological target. nih.gov

Translational Research and Preclinical Development Considerations

Translating a promising compound from a laboratory discovery to a clinical candidate involves rigorous preclinical evaluation. For derivatives of this compound, this process would focus on assessing their potential for efficacy and safety before human trials.

A critical aspect of preclinical development is the evaluation of the compound's ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. researchgate.net For instance, research on related M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs) based on a phenyl-pyridine scaffold highlighted the importance of these evaluations. nih.gov While initial compounds showed promise, they exhibited species variability, hindering their progression. Subsequent optimization led to new PAMs with improved allosteric properties and confirmed ability to cross the blood-brain barrier in mouse models, making them more suitable for further preclinical assessment. nih.gov

Preclinical studies would also involve demonstrating efficacy in relevant animal models of disease. Derivatives of pyridine compounds have shown antiproliferative activity against various cancer cell lines, suggesting their potential use in oncology. Further preclinical work would require testing these compounds in xenograft or other cancer models to validate these in vitro findings. Similarly, the discovery of aminomethyl-pyridine derivatives as potent and selective DPP-4 inhibitors would necessitate evaluation in animal models of diabetes to confirm their glucose-lowering effects. nih.gov

Strategies to improve drug-like properties are also a key consideration. This can involve modifying the core structure to enhance metabolic stability or solubility. For example, the introduction of a fluorine atom is a common strategy in drug design to improve resistance to oxidative metabolism. These types of modifications would be explored and optimized during the lead optimization phase of preclinical development.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (4-Pyridin-4-ylphenyl)methanamine
CAS Number 486437-10-9 sigmaaldrich.com
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
Physical Form Powder sigmaaldrich.com
InChI Key ILJYDQMZEQMUBB-UHFFFAOYSA-N sigmaaldrich.com

Table 2: Comparison of this compound and Related Analogues

CompoundStructural ModificationKey Property/ApplicationSource
This compound Parent CompoundVersatile building block in medicinal chemistry.
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine Addition of a 2-Fluorophenoxy groupIncreased metabolic stability due to halogenation.
5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide Multiple substitutions on the pyridine ringPotent and selective DPP-4 inhibitor. nih.gov
4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine Phenyl-pyridine core integrated into a pyrimidine (B1678525) scaffoldAntitrypanosomal activity. researchgate.net

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and methylene groups (δ 3.5–4.5 ppm). Pyridine ring protons typically show distinct coupling patterns (e.g., doublets at δ 8.66 ppm) .
  • HR-MS : Validates molecular weight (e.g., [M+H]+ at m/z 218.23 for analogs) .
  • HPLC with UV detection : Monitors purity, especially for isomers like positional oxetane derivatives .

What strategies enhance regioselectivity in nucleophilic substitutions of this compound derivatives?

Q. Advanced

  • Directing groups : Introducing electron-withdrawing groups (e.g., -NO₂) at specific pyridine positions directs substitutions to meta or para positions .
  • Catalytic systems : Copper(I) iodide or palladium catalysts improve selectivity in cross-coupling reactions, as demonstrated in morpholinoethoxy derivatives .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in SNAr reactions, reducing byproduct formation .

How does the pyridine ring influence the reactivity of this compound in oxidation and reduction reactions?

Basic
The pyridine ring’s electron-deficient nature facilitates:

  • Oxidation : Reactions with KMnO₄ or H₂O₂ yield pyridine N-oxide derivatives, altering electronic properties for drug design .
  • Reduction : LiAlH₄ selectively reduces imine intermediates without affecting the aromatic ring, critical for synthesizing secondary amines .

How do structural modifications in analogs (e.g., benzofuran or cyclobutyl derivatives) affect biological target binding?

Q. Advanced

  • Benzofuran analogs (e.g., Benzofuran-2-yl(pyridin-4-yl)methanamine) exhibit enhanced antimicrobial activity due to increased lipophilicity and π-stacking with bacterial enzymes .
  • Cyclobutyl groups improve metabolic stability by restricting conformational flexibility, as shown in dihydrochloride salts targeting plasmodial enzymes .
  • SAR studies : Fluorine substitution at the phenyl ring (e.g., 4-fluorophenoxy derivatives) boosts bioavailability by reducing first-pass metabolism .

What computational methods support the design of this compound-based ligands for enzyme inhibition?

Q. Advanced

  • Docking simulations : Predict binding modes to targets like kinases or proteases using software (e.g., AutoDock). Pyridine nitrogen often forms hydrogen bonds with catalytic residues .
  • DFT calculations : Analyze electron distribution to optimize charge-transfer interactions, crucial for designing imidazopyridine inhibitors with sub-micromolar IC₅₀ values .
  • MD simulations : Assess stability of ligand-protein complexes over time, identifying key residues for mutagenesis studies .

How are conflicting bioactivity data resolved in structure-activity relationship (SAR) studies?

Q. Advanced

  • Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72-hour assays vs. 24-hour) to account for kinetic differences .
  • Off-target profiling : Use kinome-wide screening to distinguish specific enzyme inhibition from nonspecific effects .
  • Crystallography : Resolve binding ambiguities, as seen in imidazopyridazine complexes where trifluoromethoxy groups occupy hydrophobic pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.